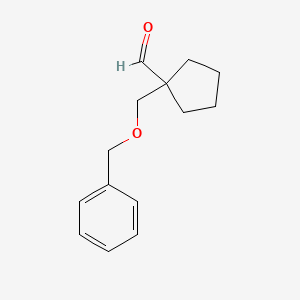
3,4-dihydro-2H-1-benzothiopyran-6-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3,4-dihydro-2H-1-benzothiopyran-6-carbaldehyde is a sulfur-containing heterocyclic compound. It is structurally related to chromanecarbaldehyde, with the oxygen atom in the chromane ring replaced by a sulfur atom. This modification imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dihydro-2H-1-benzothiopyran-6-carbaldehyde typically involves the cyclization of β-keto esters with thiophenols in the presence of polyphosphoric acid. Another method includes the cyclization of acrylates obtained from thiophenols and propiolates . These reactions are carried out under controlled conditions to ensure the formation of the desired thiochromane ring structure.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry are often applied to optimize the synthesis process, reducing waste and improving yield. Techniques such as hydrothermal carbonization and the use of carbon-based solid acids are explored to enhance the efficiency and sustainability of the production process .
化学反応の分析
Types of Reactions: 3,4-dihydro-2H-1-benzothiopyran-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions to achieve substitution at the carbonyl group.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiochromanecarbaldehyde derivatives depending on the nucleophile used.
科学的研究の応用
3,4-dihydro-2H-1-benzothiopyran-6-carbaldehyde has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of sulfur-containing heterocycles.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It finds applications in the development of advanced materials and as a precursor in the synthesis of various industrial chemicals
作用機序
The mechanism of action of 3,4-dihydro-2H-1-benzothiopyran-6-carbaldehyde involves its interaction with various molecular targets. The sulfur atom in the thiochromane ring can form strong interactions with biological molecules, influencing their function. The compound can also undergo redox reactions, affecting cellular oxidative stress pathways. These interactions are crucial in determining the compound’s biological activity and therapeutic potential .
類似化合物との比較
Thiochromone: Similar structure but lacks the aldehyde group.
Chromanecarbaldehyde: Oxygen analog of 3,4-dihydro-2H-1-benzothiopyran-6-carbaldehyde.
Thioflavone: Another sulfur-containing heterocycle with different substitution patterns.
Uniqueness: this compound is unique due to the presence of both the thiochromane ring and the aldehyde functional group. This combination imparts distinct reactivity and potential for diverse applications compared to its analogs .
特性
分子式 |
C10H10OS |
|---|---|
分子量 |
178.25 g/mol |
IUPAC名 |
3,4-dihydro-2H-thiochromene-6-carbaldehyde |
InChI |
InChI=1S/C10H10OS/c11-7-8-3-4-10-9(6-8)2-1-5-12-10/h3-4,6-7H,1-2,5H2 |
InChIキー |
AWIZSXDXNGDBBO-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C=CC(=C2)C=O)SC1 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-(Dimethylamino)-1,4-dioxaspiro[4.5]decane-8-methanamine](/img/structure/B8363664.png)
![2,6-Dibromo-3-methylbenzo[b]thiophene](/img/structure/B8363671.png)












